molecular formula C18H18N2O3S B2983209 N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide CAS No. 868370-88-1

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide

Cat. No.: B2983209
CAS No.: 868370-88-1
M. Wt: 342.41
InChI Key: DGASXZKLCZJGOQ-HNENSFHCSA-N
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Description

N-[(2Z)-4,7-Dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide is a benzothiazole-derived compound featuring a 2,3-dihydrobenzothiazole core substituted with methoxy (4,7-positions) and methyl (3-position) groups. The Z-configuration of the imine bond (C=N) in the thiazole ring is critical for its stereoelectronic properties. This compound’s synthesis likely involves condensation reactions or coupling agents, similar to methods described for analogous acetamides .

Properties

IUPAC Name

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-20-16-13(22-2)9-10-14(23-3)17(16)24-18(20)19-15(21)11-12-7-5-4-6-8-12/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGASXZKLCZJGOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2SC1=NC(=O)CC3=CC=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzothiazole ring: This can be achieved by reacting 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of methoxy groups: Methoxylation can be performed using methanol and a suitable catalyst.

    Formation of the phenylacetamide moiety: This step involves the reaction of the benzothiazole intermediate with phenylacetyl chloride in the presence of a base such as triethylamine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound’s benzothiazole core differentiates it from simpler thiazole derivatives (e.g., 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide in ). Key structural comparisons include:

Compound Core Structure Substituents Functional Groups
Target Compound 2,3-Dihydrobenzothiazole 4,7-Dimethoxy, 3-methyl Phenylacetamide, Imine (C=N)
2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide Thiazole 3,4-Dichlorophenyl Acetamide
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-Methyl, hydroxy-tert-butyl N,O-Bidentate directing group
  • Conformational Flexibility : The 2,3-dihydrobenzothiazole ring introduces puckering (see ), which may influence intermolecular interactions. In contrast, planar thiazole derivatives (e.g., ) exhibit rigid geometries conducive to π-stacking.

Hydrogen Bonding and Crystal Packing

  • Target Compound : The absence of an N–H group (due to the imine bond) precludes classical N–H⋯N hydrogen bonds. Instead, methoxy oxygen atoms may participate in C–H⋯O interactions, influencing crystal packing differently than the N–H⋯N dimers in .
  • Comparison with N,O-Bidentate Systems : highlights N,O-bidentate ligands for metal coordination. The target compound’s methoxy and imine groups could serve a similar role, though steric hindrance from the methyl group may limit coordination sites.

Data Tables

Table 1: Comparative Physicochemical Properties

Property Target Compound 2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Melting Point Not reported 459–461 K Not reported
Hydrogen Bonding Motif Likely C–H⋯O N–H⋯N (R₂²(8)) O–H⋯O, N–H⋯O
Key Functional Groups Imine, Methoxy Acetamide, Chlorophenyl Benzamide, Hydroxy-tert-butyl

Biological Activity

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide is a synthetic compound of interest in medicinal chemistry due to its complex structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

C17H18N2O3SC_{17}H_{18}N_{2}O_{3}S

Its molecular weight is approximately 334.40 g/mol. The presence of methoxy groups and a benzothiazole ring contributes to its diverse chemical reactivity and biological properties.

Synthesis Methods

The synthesis of this compound typically involves the condensation of 4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-amine with benzoyl chloride under basic conditions. Common solvents for this reaction include dichloromethane or chloroform, with bases such as triethylamine used to neutralize hydrochloric acid produced during the reaction.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have demonstrated that benzothiazole derivatives possess antibacterial effects against various strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate promising antibacterial activity .
  • Antifungal Activity : Similar compounds have been evaluated for antifungal activity against pathogens like Candida albicans, showing effectiveness comparable to standard antifungal agents .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The compound may inhibit enzymes involved in cell proliferation and modulate receptor activity linked to various signaling pathways. For example, it has been suggested that it can disrupt bacterial cell membranes leading to cell lysis .

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Study on Antibacterial Efficacy : A recent study evaluated the antibacterial properties of various benzothiazole derivatives against Xanthomonas oryzae, showing that certain derivatives had lower EC50 values than established antibiotics .
  • Nematicidal Activity : Compounds in this class have also been tested for nematicidal properties against Meloidogyne incognita, demonstrating significant mortality rates at various concentrations .

Summary Table of Biological Activities

Activity Type Tested Pathogen/Cell Line Result Reference
AntibacterialStaphylococcus aureusSignificant inhibition
AntifungalCandida albicansComparable to fluconazole
NematicidalMeloidogyne incognita100% mortality at 500 μg/mL

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